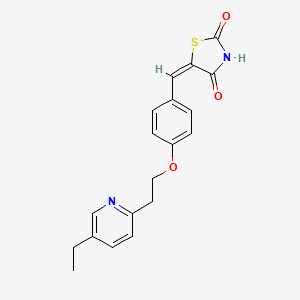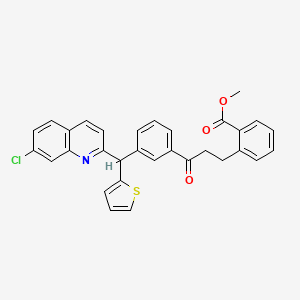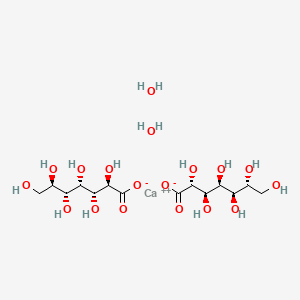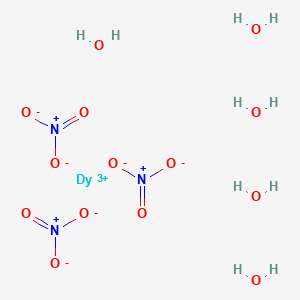![molecular formula C9H17Br3N2 B1148453 1,8-Diazabiciclo[5.4.0]-7-undeceno Tribromuro de Hidrógeno CAS No. 138666-59-8](/img/structure/B1148453.png)
1,8-Diazabiciclo[5.4.0]-7-undeceno Tribromuro de Hidrógeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
DBU is utilized as an active catalyst in the methylation of phenols, indoles, and benzimidazoles, demonstrating its efficiency under mild conditions. The use of microwave irradiation and specific additives like tetrabutylammonium iodide can further enhance these reactions, significantly reducing the reaction time and increasing yields (Shieh, Dell, & Repič, 2001).
Molecular Structure Analysis
The molecular structure of DBU and its salts, such as those with chloride, reveals a complex assembly characterized by hydrogen-bonded and π-interaction networks. These structures exhibit dimers linked through nonclassical hydrogen bonds and π-π stacking interactions, contributing to their stability and reactivity (Mesto & Quaranta, 2013).
Chemical Reactions and Properties
DBU acts as a nucleophilic catalyst in the esterification of carboxylic acids, demonstrating a new class of nucleophilic catalysis. It efficiently facilitates the formation of methyl esters from carboxylic acids and dimethyl carbonate through a proposed multistep mechanism involving carbamate intermediates (Shieh, Dell, & Repič, 2002).
Physical Properties Analysis
The crystal structures of DBU derivatives, specifically those involving 8-alkoxycarbonyl modifications, highlight the influence of molecular interactions on physical properties. These interactions include hydrogen bonding and C-H···Cl interactions, which play a crucial role in forming three-dimensional networks essential for the compound's physical stability and reactivity (E. Mesto & E. Quaranta, 2013).
Chemical Properties Analysis
The chemical reactivity of DBU is further demonstrated in its application as a ligand in atom transfer radical polymerization (ATRP), showcasing its versatility in facilitating high conversions and controlling polymer properties such as molecular weight and polydispersity. This highlights DBU's role in advanced polymer synthesis techniques (Fournier et al., 2005).
Aplicaciones Científicas De Investigación
Catalizador en Síntesis Orgánica
1,8-Diazabiciclo[5.4.0]undec-7-eno, comúnmente conocido como DBU, es ampliamente utilizado en la síntesis orgánica como catalizador {svg_1}. Facilita diversas reacciones debido a su naturaleza básica y su estructura única.
Ligando Complejante
DBU actúa como un ligando complejante {svg_2}. Los ligandos son iones o moléculas que se unen a un átomo metálico central para formar un complejo de coordinación. La estructura de DBU le permite formar complejos estables con varios metales.
Base no Nucleofílica
DBU se utiliza como una base no nucleofílica {svg_3}. En química orgánica, una base no nucleofílica es una base fuerte que no actúa como nucleófilo. La estructura de amida de DBU lo convierte en una base fuerte, pero su impedimento estérico evita que actúe como un nucleófilo.
Reducción de Azidas a Aminas
Se ha informado la reducción de azidas a aminas promovida por DBU en condiciones libres de metales {svg_4}. Las azidas aromáticas y sulfonilo se utilizan normalmente para dar las aminas deseadas en rendimientos moderados a excelentes. Esta transformación presenta una buena tolerancia al grupo funcional y una alta quimioselectividad {svg_5}.
Solvente y Reactivo Reductor
En la reducción de azidas a aminas, DBU se utiliza no solo como solvente sino también como reactivo reductor {svg_6}. Este doble papel convierte a DBU en una herramienta versátil en la síntesis orgánica.
Aditivo Lubricante
Se ha estudiado 1,8-Diazabiciclo[5.4.0]undecano-7-eno por su comportamiento tribológico como aditivo lubricante {svg_7}. Las propiedades únicas de este compuesto pueden mejorar el rendimiento de los lubricantes.
Mecanismo De Acción
DBU has received significant importance in organic synthesis during recent years because of its interesting ability to catalyze organic reactions sufficiently at mild conditions . It can work as a catalyst under simple conditions inducing the operational simplicity of the experimental procedures by reducing the side products and waste .
Safety and Hazards
Propiedades
IUPAC Name |
molecular bromine;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.Br2.BrH/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-2;/h1-8H2;;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHFOGNKQZFMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1.Br.BrBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138666-59-8 |
Source


|
| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene, CPD with hydrogen tribromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-methyl-, (1S,2S,3R,4R)- (9CI)](/img/no-structure.png)
![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)




![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1148382.png)


